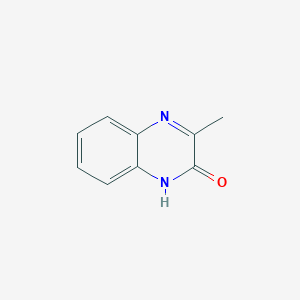

3-Methylquinoxalin-2-ol

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

3-methyl-1H-quinoxalin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O/c1-6-9(12)11-8-5-3-2-4-7(8)10-6/h2-5H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMIMNRPAEPIYDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30161219 | |

| Record name | 2-Quinoxalinol, 3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30161219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>24 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26658458 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

14003-34-0 | |

| Record name | 3-Methyl-2(1H)-quinoxalinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14003-34-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Quinoxalinol, 3-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014003340 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hydroxy-3-methylquinoxaline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=149824 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Hydroxy-3-methylquinoxaline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38589 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Hydroxy-3-methylquinoxaline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17798 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Quinoxalinol, 3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30161219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methylquinoxalin-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.357 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Overview of the Quinoxaline Core in Medicinal and Synthetic Chemistry

The quinoxaline (B1680401) scaffold, a fusion of a benzene (B151609) and a pyrazine (B50134) ring, is a privileged structure in medicinal chemistry due to its wide array of pharmacological activities. researchgate.netcimap.res.innih.gov Quinoxaline derivatives have been successfully incorporated into a number of commercially available drugs. nih.gov The versatility of the quinoxaline core allows for structural modifications that can lead to compounds with a broad spectrum of biological effects, including antibacterial, antifungal, antiviral, anticancer, anti-inflammatory, and antitubercular properties. researchgate.netnih.govsapub.org

The synthetic utility of quinoxalines is equally significant. The straightforward synthesis, typically involving the condensation of an aromatic o-diamine with a 1,2-dicarbonyl compound, makes the quinoxaline core readily accessible. sapub.orgontosight.ai This accessibility, combined with the potential for extensive functionalization, has led to the development of a vast library of quinoxaline derivatives. cimap.res.innih.gov Researchers continue to explore new and more efficient synthetic methodologies, including green chemistry approaches, to further expand the chemical space of these valuable heterocyclic compounds. nih.govresearchgate.net Beyond pharmaceuticals, quinoxaline-based compounds are also investigated for applications in materials science, such as in the development of organic light-emitting devices (OLEDs) and polymers, owing to their thermal stability and electronic properties. benthamdirect.comresearchgate.net

Table 1: Selected Marketed Drugs Containing the Quinoxaline Core

| Drug Name | Therapeutic Use |

| Glecaprevir | Antiviral (Hepatitis C) nih.gov |

| Voxilaprevir | Antiviral (Hepatitis C) nih.gov |

| Erdafitinib | Anticancer nih.govnih.gov |

| Carbadox | Antibacterial (veterinary) nih.gov |

| Becampanel | Anticonvulsant nih.gov |

Historical Trajectory of 2 Hydroxy 3 Methylquinoxaline Investigations

The investigation of 2-Hydroxy-3-methylquinoxaline, also known as 3-methylquinoxalin-2(1H)-one, has a history rooted in the foundational synthesis of quinoxaline (B1680401) derivatives. One of the common and established methods for its preparation involves the condensation reaction of o-phenylenediamine (B120857) with pyruvic acid or its esters, such as ethyl pyruvate (B1213749) or sodium pyruvate. nih.govnih.govresearchgate.net This reaction provides a direct and efficient route to the 2-hydroxy-3-methylquinoxaline core structure.

Early research often focused on the fundamental chemical properties and reactivity of this compound. For instance, studies have explored its tautomeric equilibrium, where it can exist in both the keto (3-methylquinoxalin-2(1H)-one) and enol (2-hydroxy-3-methylquinoxaline) forms, with the keto form being predominant. researchgate.net The standard molar enthalpy of formation for crystalline 2-hydroxy-3-methylquinoxaline has been determined through combustion calorimetry, providing crucial thermochemical data. researchgate.netresearchgate.net

Furthermore, 2-Hydroxy-3-methylquinoxaline has historically served as a key intermediate in the synthesis of other quinoxaline derivatives. For example, it can be converted to 2-chloro-3-methylquinoxaline (B189447) by treatment with phosphorus oxychloride (POCl3). nih.govresearchgate.net This chlorinated intermediate is then a versatile precursor for a wide range of further chemical transformations, allowing for the introduction of various functional groups at the 2-position of the quinoxaline ring. nih.govmdpi.com These early investigations laid the groundwork for the subsequent exploration of the biological activities and more complex applications of its derivatives.

Current Research Frontiers and Unexplored Avenues for 2 Hydroxy 3 Methylquinoxaline

Primary Synthetic Routes to the 2-Hydroxy-3-methylquinoxaline Nucleus

The formation of the 2-Hydroxy-3-methylquinoxaline core is primarily achieved through cyclocondensation reactions, with various methodologies developed to enhance efficiency and yield.

Condensation Reactions with o-Phenylenediamine (B120857) and α-Keto Esters

A foundational and widely employed method for synthesizing 3-methyl-2(1H)-quinoxalinone, the tautomeric form of 2-Hydroxy-3-methylquinoxaline, is the condensation of o-phenylenediamine with an α-keto ester, most commonly ethyl pyruvate (B1213749) or its sodium salt. oup.comresearchgate.netmdpi.comsilae.it This reaction is typically carried out in a suitable solvent such as n-butanol. researchgate.netmdpi.comsilae.it

The mechanism of this reaction involves the initial nucleophilic attack of one of the amino groups of o-phenylenediamine onto the keto carbonyl carbon of the α-keto ester. This is followed by an intramolecular cyclization via the attack of the second amino group on the ester carbonyl, leading to the formation of a di-hydro-quinoxaline intermediate. Subsequent dehydration and tautomerization yield the stable 2-Hydroxy-3-methylquinoxaline. The reaction between o-phenylenediamine and ethyl pyruvate is a classic example of the Hinsberg quinoxaline synthesis. nih.gov

The reaction conditions can be optimized for better yields. For instance, dissolving o-phenylenediamine in warm n-butanol before adding a solution of ethyl pyruvate in the same solvent with constant stirring has been reported to be an effective procedure. mdpi.com

| Reactants | Product | Key Reaction Type | Common Solvents |

|---|---|---|---|

| o-Phenylenediamine and Ethyl Pyruvate | 2-Hydroxy-3-methylquinoxaline | Condensation/Cyclization | n-Butanol |

| o-Phenylenediamine and Sodium Pyruvate | 2-Hydroxy-3-methylquinoxaline | Condensation/Cyclization | Not specified in provided abstracts |

Ionic Liquid-Mediated Synthesis Approaches

In the pursuit of greener and more efficient synthetic protocols, ionic liquids (ILs) have emerged as promising alternatives to conventional organic solvents. google.comscielo.org.mx Ionic liquids can function as both the solvent and catalyst, often allowing reactions to proceed under milder conditions, such as room temperature, which can reduce energy consumption. google.com

For the synthesis of quinoxaline derivatives, ionic liquids facilitate the cyclization reaction, leading to high yields and purity of the product. google.com A key advantage of using ionic liquids is their non-volatile nature, which allows for their recovery and reuse, thereby reducing costs and environmental pollution. google.com A specific method has been developed for synthesizing 3-methyl-quinoxaline-2-carboxylic acid, a related derivative, using an ionic liquid system for the cyclization of an amine and an α-halogenated-β-ketoester. google.com This highlights the potential of ionic liquids to be applied to the synthesis of 2-Hydroxy-3-methylquinoxaline as well. The use of ILs can significantly shorten reaction times compared to traditional methods that may require several hours of heating. google.com

Strategic Derivatization of the 2-Hydroxy-3-methylquinoxaline Scaffold

The 2-Hydroxy-3-methylquinoxaline molecule is a versatile platform for further chemical modifications, particularly at the C-2 position, to generate a diverse range of derivatives with various potential applications.

Chemical Transformations at the C-2 Position

The hydroxyl group at the C-2 position can be readily converted into other functional groups, opening up avenues for extensive derivatization.

A crucial step in the derivatization of 2-Hydroxy-3-methylquinoxaline is its conversion to a more reactive intermediate, 2-Chloro-3-methylquinoxaline (B189447). oup.comresearchgate.netmdpi.comsilae.itdntb.gov.uasemanticscholar.org This is typically achieved through a halogenation reaction, most commonly by treating 2-Hydroxy-3-methylquinoxaline with a chlorinating agent like phosphoryl chloride (POCl₃). oup.comresearchgate.netmdpi.comsilae.it The reaction is often carried out by refluxing the starting material in POCl₃. mdpi.com

The resulting 2-Chloro-3-methylquinoxaline is a highly valuable intermediate because the chlorine atom at the C-2 position is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. oup.comdntb.gov.uamdpi.com This allows for the introduction of a wide variety of substituents at this position. The use of other chlorinating agents like thionyl chloride in solvents such as 1-chlorobutane (B31608) has also been reported for the chlorination of hydroxyquinoxalines. researchgate.net

| Starting Material | Reagent | Product | Reaction Type |

|---|---|---|---|

| 2-Hydroxy-3-methylquinoxaline | Phosphoryl chloride (POCl₃) | 2-Chloro-3-methylquinoxaline | Halogenation |

| Hydroxyquinoxalines | Thionyl chloride/DMF | Chloroquinoxalines | Halogenation |

The activated 2-Chloro-3-methylquinoxaline readily undergoes nucleophilic substitution with a variety of nucleophiles to form ether and thioether linkages.

To synthesize ether derivatives, 2-Chloro-3-methylquinoxaline is reacted with alcohols or phenols. mdpi.comdntb.gov.uamdpi.com For example, it can be refluxed with 4-hydroxybenzaldehyde (B117250) in acetonitrile (B52724) in the presence of a base like anhydrous potassium carbonate to yield 2-(p-formylphenoxy)-3-methyl quinoxaline. mdpi.com This reaction introduces an ether linkage at the C-2 position. mdpi.comdntb.gov.ua

Similarly, thioether derivatives can be prepared by reacting 2-Chloro-3-methylquinoxaline with thiols or their corresponding sodium salts. oup.comresearchgate.netsilae.it For instance, the reaction with mercaptoacetic acid in dry benzene (B151609) with potassium carbonate yields 2-(carboxymethylthio)-3-methylquinoxaline. oup.com Another approach involves first converting 2-Chloro-3-methylquinoxaline to 3-methylquinoxalin-2-thiosodium by refluxing with sodium sulfide (B99878) in DMF. researchgate.netsilae.it This thiosodium salt can then be reacted with various N-substituted chloroacetamides to produce a range of 2-(2-methylquinoxalin-3-ylthio)-N-substituted-acetamides. researchgate.netsilae.it

| Reactant 1 | Reactant 2 | Product Type | Reaction Conditions |

|---|---|---|---|

| 2-Chloro-3-methylquinoxaline | 4-Hydroxybenzaldehyde | Ether | Reflux in acetonitrile with K₂CO₃ |

| 2-Chloro-3-methylquinoxaline | Mercaptoacetic acid | Thioether | Dry benzene with K₂CO₃ |

| 3-Methylquinoxalin-2-thiosodium | N-substituted chloroacetamides | Thioether | Not specified in provided abstracts |

Functionalization at the C-3 Methyl Group

The methyl group at the C-3 position of 2-hydroxy-3-methylquinoxaline is a key site for synthetic modification, allowing for the introduction of various functional groups and the construction of more elaborate molecular architectures.

Selective halogenation, particularly bromination, of the C-3 methyl group provides a versatile intermediate for further synthetic transformations. The reaction of 3-methyl-2(1H)-quinoxalinone with bromine can lead to the formation of 3-bromomethyl-2(1H)-quinoxalinone. oup.com This brominated derivative serves as a key building block for introducing other functionalities. For instance, it can be reacted with various nucleophiles to achieve further molecular diversity. oup.comresearchgate.net One study reported the synthesis of 3-bromomethyl quinoxaline-2-one by treating 3-methylquinoxaline 2-one with bromine. researchgate.net Another approach involves the bromination of 3-ethylquinoxalin-2(1H)-one using bromine to yield the α-bromoethyl derivative. sapub.org

The functionalization of the C-3 methyl group can be achieved by first creating a reactive intermediate, such as the 3-bromomethyl derivative. This intermediate can then be reacted with aromatic aldehydes and amines. researchgate.net A common strategy involves the reaction of 3-bromomethyl quinoxaline-2-one with p-hydroxybenzaldehyde to form 3-(4-formyl phenoxymethyl)-quinoxaline-(1H)-2-one. researchgate.net This aldehyde-containing intermediate can be further condensed with various substituted aromatic amines to generate Schiff bases. researchgate.net This multi-step process effectively attaches aromatic aldehyde and subsequent amine moieties to the C-3 methyl position via an ether linkage. researchgate.net

Synthesis of Hydrazone and Schiff Base Derivatives of 2-Hydroxy-3-methylquinoxaline

The synthesis of hydrazone and Schiff base derivatives of 2-hydroxy-3-methylquinoxaline is a widely explored area due to the significant biological potential of these compounds.

A primary route to these derivatives involves the conversion of 2-hydroxy-3-methylquinoxaline to an intermediate that can readily react with hydrazines and amines. One common method is the chlorination of 2-hydroxy-3-methylquinoxaline using phosphorus oxychloride (POCl₃) to yield 2-chloro-3-methylquinoxaline. oup.comnih.govscholarsresearchlibrary.comresearchgate.net This chloro derivative can then be reacted with hydrazine (B178648) hydrate (B1144303) to form 2-hydrazino-3-methylquinoxaline. koreascience.kr This hydrazino intermediate is then condensed with a variety of substituted aromatic aldehydes and ketones to produce a diverse range of hydrazone derivatives. longdom.orgsphinxsai.com

Alternatively, Schiff bases can be synthesized by reacting aldehyde or amine-functionalized quinoxaline derivatives. For instance, 2-(p-formylphenoxy)-3-methyl quinoxaline, synthesized from 2-chloro-3-methylquinoxaline and 4-hydroxybenzaldehyde, can be reacted with various aromatic amines to afford Schiff bases. nih.govscholarsresearchlibrary.comresearchgate.net Similarly, 4-(2-methylquinoxalin-3-yloxy)benzamine can be condensed with different aromatic aldehydes to yield another set of Schiff bases. nih.govresearchgate.net

The synthesis of hydrazones can also be achieved by reacting a carbohydrazide (B1668358) derivative of quinoxaline with aldehydes. For example, 2-hydroxy-6-methyl-quinoxaline-3-carbonyl hydrazide, prepared from the corresponding ethyl ester, can be refluxed with various aromatic aldehydes to furnish hydrazones. sphinxsai.com Another approach involves the condensation of 3-hydrazinylquinoxalin-2(1H)-one with aldehydes like 2-hydroxy-3-methoxybenzaldehyde (B140153) to prepare Schiff bases. iosrjournals.org

The following table summarizes the synthesis of some hydrazone and Schiff base derivatives:

| Starting Material | Reagents | Intermediate | Final Product | Reference(s) |

| 2-Hydroxy-3-methylquinoxaline | POCl₃, then Hydrazine Hydrate | 2-Hydrazino-3-methylquinoxaline | Hydrazone Derivatives | koreascience.kr |

| 2-Hydroxy-3-methylquinoxaline | POCl₃, then 4-Hydroxybenzaldehyde, then Aromatic Amines | 2-(p-Formylphenoxy)-3-methyl quinoxaline | Schiff Base Derivatives | nih.govscholarsresearchlibrary.comresearchgate.net |

| 2-Hydroxy-3-methylquinoxaline | POCl₃, then p-Aminophenol, then Aromatic Aldehydes | 4-(2-Methylquinoxalin-3-yloxy)benzamine | Schiff Base Derivatives | nih.govresearchgate.net |

| Ethyl 2-hydroxy-6-methyl-quinoxaline-3-carboxylate | Hydrazine Hydrate, then Aromatic Aldehydes | 2-Hydroxy-6-methyl-quinoxaline-3-carbonyl hydrazide | Hydrazone Derivatives | sphinxsai.com |

| 3-Hydrazinylquinoxalin-2(1H)-one | 2-Hydroxy-3-methoxybenzaldehyde | - | Schiff Base | iosrjournals.org |

Annulation and Ring-Fused System Construction (e.g., Thiazolidinones, Azetidinones)

The construction of ring-fused systems, such as thiazolidinones and azetidinones, onto the 2-hydroxy-3-methylquinoxaline scaffold has led to the development of novel heterocyclic compounds with interesting chemical properties.

Thiazolidinones: Thiazolidinone rings can be annulated onto the quinoxaline core, often starting from a hydrazone or a related derivative. One synthetic route involves the reaction of 2-hydrazino-3-methylquinoxaline with isothiocyanates to form thiosemicarbazides. koreascience.kr These intermediates can then be cyclized with chloroacetyl chloride to yield thiazolidinones. koreascience.kr In another method, Schiff bases derived from quinoxaline hydrazones are reacted with thioglycolic acid to produce 4-thiazolidinones. omicsonline.org

Azetidinones (β-lactams): The synthesis of azetidinone rings fused to the quinoxaline system typically proceeds through the cycloaddition of a ketene (B1206846) with a Schiff base. derpharmachemica.com Specifically, Schiff bases derived from quinoxaline hydrazones can undergo reaction with chloroacetyl chloride in the presence of a base like triethylamine (B128534) to form 2-azetidinones. omicsonline.orgrjptonline.orgarabjchem.org The mechanism involves the formation of a ketene intermediate from chloroacetyl chloride, which then undergoes a [2+2] cycloaddition with the imine bond of the Schiff base. derpharmachemica.com

The following table outlines the synthesis of these ring-fused systems:

| Target Ring System | Starting Derivative | Key Reagents | Reference(s) |

| Thiazolidinone | 2-Hydrazino-3-methylquinoxaline | Isothiocyanates, Chloroacetyl chloride | koreascience.kr |

| Thiazolidinone | Quinoxaline Hydrazone Schiff Base | Thioglycolic acid | omicsonline.org |

| Azetidinone (β-lactam) | Quinoxaline Hydrazone Schiff Base | Chloroacetyl chloride, Triethylamine | omicsonline.orgrjptonline.orgarabjchem.org |

Preparation of Quinoxaline 1,4-Dioxide Derivatives Related to 2-Hydroxy-3-methylquinoxaline

Quinoxaline 1,4-dioxides are a significant class of compounds, and their synthesis from precursors related to 2-hydroxy-3-methylquinoxaline has been explored. A primary method for synthesizing quinoxaline 1,4-dioxides is the Beirut reaction, which involves the cyclization of benzofuroxans with enamines or β-dicarbonyl compounds. nih.gov For instance, the reaction of benzofuroxan (B160326) N-oxide with dimethyl malonate can yield 2-carbomethoxy-3-hydroxyquinoxaline-di-N-oxide. mdpi.com

The functionalization of existing quinoxaline 1,4-dioxide scaffolds is also a common strategy. For example, 2-acetyl-3-methylquinoxaline 1,4-dioxide can be condensed with aldehydes like p-chlorobenzaldehyde to form chalcones, which can be further modified. nih.gov The methyl group of 2-methylquinoxaline (B147225) 1,4-dioxide can be brominated using N-bromosuccinimide (NBS) to produce 2-(bromomethyl)quinoxaline (B1275339) 1,4-dioxide, a versatile intermediate.

Furthermore, the transformation of functional groups on the quinoxaline 1,4-dioxide ring is another synthetic avenue. The hydrazide of 3-methylquinoxaline-2-carboxylic acid 1,4-dioxide can be condensed with benzaldehydes to form hydrazones. nih.gov The Curtius rearrangement of the corresponding azide (B81097) can also be employed to synthesize 2-amino derivatives. nih.gov

Reaction Mechanism Investigations of 2-Hydroxy-3-methylquinoxaline and its Derivatives

Understanding the reaction mechanisms involved in the synthesis of quinoxaline derivatives is crucial for optimizing reaction conditions and designing new synthetic routes.

The formation of quinoxalines often involves the condensation of o-phenylenediamines with 1,2-dicarbonyl compounds. The most widely accepted mechanism for this reaction involves the initial formation of a Schiff base by the reaction of one amino group of the diamine with one of the carbonyl groups of the dicarbonyl compound. This is followed by an intramolecular cyclization and subsequent dehydration to form the quinoxaline ring. The use of catalysts, such as polymer-supported sulphanilic acid, can facilitate this process. researchgate.net

In the synthesis of azetidinones from Schiff bases, the Staudinger cycloaddition is a key mechanistic step. This reaction involves the [2+2] cycloaddition of a ketene, generated in situ from an acid chloride and a base, with the imine of the Schiff base to form the four-membered β-lactam ring. derpharmachemica.commdpi.com

Recent studies have also explored novel, light-mediated methods for quinoxaline synthesis. One such study reported a visible-light-mediated synthesis involving a 1,2-aryl migration as a key step in the conversion of 1,2-dihydro-2,2-diaryl-substituted quinoxalines to 2,3-diaryl-substituted quinoxalines. acs.orgnih.govacs.org Mechanistic studies, including computational analysis, have been employed to elucidate the intricate steps of these photochemical reactions. nih.govacs.org

The mechanism of action of quinoxaline 1,4-dioxide derivatives as potential therapeutic agents has also been investigated. Studies on novel derivatives of quinoxaline-2-carboxylic acid 1,4-dioxides have suggested that their mode of action involves DNA damage, confirmed by the identification of single-nucleotide polymorphisms in resistant bacterial strains. mdpi.com

Electrochemical Reduction Pathways and Intermediates (e.g., Radical Intermediates, Dimerization)

The electrochemical behavior of 2-hydroxy-3-methylquinoxaline, which primarily exists as its tautomer 3-methylquinoxalin-2(1H)-one, is characterized by a significant reduction process centered on the pyrazine (B50134) ring. nih.gov This reduction is a pH-dependent, two-electron process. nih.gov The initial step involves the protonation of the nitrogen atom at the 4-position of the quinoxaline ring. This is followed by the acceptance of an electron, leading to the formation of a semiquinone radical intermediate. nih.govresearchgate.net

Table 1: Electrochemical Reduction Characteristics of 3-methylquinoxalin-2(1H)-one

| Feature | Description | Source(s) |

|---|---|---|

| Primary Electroactive Center | Pyrazine Ring | nih.gov |

| Overall Process | Two-electron irreversible reduction | nih.gov |

| pH Dependence | The reduction process is pH-dependent, involving protonation. | nih.govresearchgate.net |

| Key Intermediate | Semiquinone radical | nih.govresearchgate.net |

| Intermediate Fate | Further reduction or dimerization | nih.gov |

Tautomeric Equilibrium Studies and Keto-Enol Predominance

Quinoxalin-2-one derivatives, including 2-hydroxy-3-methylquinoxaline, exhibit keto-enol tautomerism. researchgate.net Tautomers are constitutional isomers that readily interconvert, primarily distinguished by the different location of a proton and the corresponding shift of a double bond. libretexts.orglibretexts.org For this compound, the equilibrium is between the enol form (2-hydroxy-3-methylquinoxaline) and the keto form (3-methylquinoxalin-2(1H)-one).

While the compound can be named as a hydroxy derivative (the enol form), extensive studies including reactivity and IR-spectral data indicate that the keto form is predominant in the equilibrium. researchgate.net The stability of the keto tautomer is generally favored in simple carbonyl compounds due to the greater strength of the C=O double bond compared to a C=C double bond. libretexts.org However, the equilibrium can be influenced by several factors, including intramolecular hydrogen bonding and solvent polarity. core.ac.ukmasterorganicchemistry.com In β-ketoamides, for instance, both keto and enol forms can be stabilized by internal hydrogen bonds, significantly affecting the equilibrium position. core.ac.uk The solvent can also play a crucial role; studies on acetoacetic acid have shown that the percentage of the enol tautomer can range from less than 2% in polar protic solvents like D₂O to 49% in nonpolar solvents like CCl₄. masterorganicchemistry.com This highlights the sensitivity of the tautomeric equilibrium to the chemical environment. masterorganicchemistry.com

Table 2: Factors Influencing Keto-Enol Equilibrium

| Factor | Influence on Equilibrium | General Principle Source(s) |

|---|---|---|

| Bond Energy | The C=O double bond in the keto form is generally stronger and more stable than the C=C double bond in the enol form. | libretexts.org |

| Intramolecular H-Bonding | Can stabilize the enol form, shifting the equilibrium. This is particularly significant in 1,3-dicarbonyl systems. | libretexts.orglibretexts.orgcore.ac.uk |

| Solvent Polarity | The equilibrium is strongly solvent-dependent. Nonpolar solvents can favor the enol form, especially if it allows for internal hydrogen bonding. | masterorganicchemistry.com |

| Conjugation | Conjugation of the alkene in the enol form with other pi systems can provide additional stabilization. | libretexts.orglibretexts.org |

pH-Dependent and Solvent-Induced Structural Rearrangements

The structure and reactivity of 2-hydroxy-3-methylquinoxaline are susceptible to changes induced by both pH and the surrounding solvent. As noted previously, the electrochemical reduction pathway is explicitly pH-dependent, initiated by the protonation at the N-4 position under acidic conditions. nih.govresearchgate.net Furthermore, acid-catalyzed rearrangements are a known feature of quinoxalinone chemistry, which can lead to the formation of different heterocyclic systems like benzimidazoles. rsc.org

Solvents can also induce significant changes. The choice of solvent has been shown to affect the synthesis of quinoxaline derivatives, influencing reaction times and yields under microwave conditions. omicsonline.org For example, solvents such as 1,4-dioxane, ethanol (B145695), and dimethylformamide (DMF) have been noted to give higher yields in shorter reaction times for certain syntheses. omicsonline.org Photolysis of quinoxaline N-oxides in different solvents can also lead to structural rearrangements. rsc.org These solvent effects are often tied to their ability to stabilize intermediates or influence the position of equilibria, such as the keto-enol tautomerism discussed earlier. masterorganicchemistry.com

Nucleophilic Aromatic Substitution of Hydrogen in Quinoxaline Frameworks

Nucleophilic aromatic substitution of hydrogen (SNArH) is a class of reactions where a nucleophile directly displaces a hydrogen atom from an aromatic ring. pageplace.de This reaction typically requires the aromatic ring to be electron-deficient. pageplace.demasterorganicchemistry.com The quinoxaline framework, containing two electron-withdrawing nitrogen atoms, is inherently π-deficient and thus activated for such reactions. pageplace.de The reaction proceeds via the initial addition of a nucleophile to form a negatively charged intermediate, known as a σH adduct. pageplace.de

A specific type of this reaction, Vicarious Nucleophilic Substitution (VNS), has been reported for 2-hydroxy-3-methylquinoxaline. lsbu.ac.uk VNS is a powerful method for introducing substituents onto electron-deficient aromatic rings. This demonstrates that the quinoxaline framework in 2-hydroxy-3-methylquinoxaline is sufficiently activated to undergo nucleophilic substitution, even at a carbon atom bearing a hydrogen, which is typically a very poor leaving group. The presence of the heteroatoms in the ring is crucial for stabilizing the anionic intermediate that forms during the reaction, thereby facilitating the substitution. pageplace.de

Table 3: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| 1,2,4-triazolo[4,3-a]quinoxalines |

| 1,4-dioxane |

| 2,4-dinitrofluorobenzene |

| 2-aminoquinoxalines |

| 2-azidoquinoxaline 1-oxide |

| 2-chloro-3-methyl quinoxaline |

| 2-cyano-1-hydroxybenzimidazole |

| 2-hydrazino-3-methylquinoxaline |

| 2-hydroxy-3-methylquinoxaline |

| 2-methylquinoxaline |

| 2-phenylbenzimidazole-3-oxide |

| 3-methylquinoxalin-2(1H)-one |

| Acetic acid |

| Acetoacetic acid |

| Benzimidazole |

| Carbon tetrachloride (CCl₄) |

| Deuterium oxide (D₂O) |

| Dimethylformamide (DMF) |

| Ethanol |

| Pyrazine |

| Quinoxaline |

Vibrational Spectroscopy for Molecular Fingerprinting

FTIR spectroscopy is instrumental in identifying the characteristic vibrational modes of 2-Hydroxy-3-methylquinoxaline. The spectrum confirms the prevalence of the amide (keto) tautomer. Key absorptions include a band for the N-H group of the secondary amide, C-H stretching from the methyl group, a strong signal from the amide C=O group, and vibrations from the C=C bonds within the aromatic nucleus. nih.gov A detailed analysis reveals a range of specific vibrational frequencies corresponding to different bond movements within the molecule.

One study recorded significant IR peaks (in KBr) at 3008 cm⁻¹ (secondary amide N-H), 2968 cm⁻¹ (methyl C-H), 1665 cm⁻¹ (amide C=O), and 1610 cm⁻¹ (aromatic C=C). nih.gov Another comprehensive analysis identified a broader range of peaks, further detailing the molecule's vibrational characteristics.

Interactive Table: FTIR Spectral Data for 2-Hydroxy-3-methylquinoxaline Click on a row to highlight the corresponding molecular bond vibration.

| Wavenumber (cm⁻¹) | Assignment | Reference |

|---|---|---|

| 3300 | N-H Stretching | |

| 3066 | Aromatic C-H Stretching | |

| 3008 | 2° Amide N-H Stretching | nih.gov |

| 2968 | Methyl C-H Stretching | nih.gov |

| 2951 | Methyl C-H Stretching | |

| 1671 | Amide C=O Stretching | |

| 1665 | Amide C=O Stretching | nih.gov |

| 1610 | Aromatic C=C Multiple Bond | nih.gov |

| 1599 | Aromatic C=C Stretching | |

| 1519 | C=N Stretching | |

| 1361 | C-N Bending |

Raman spectroscopy provides complementary information to FTIR, particularly for non-polar bonds and the skeletal vibrations of the quinoxaline ring system. nih.gov It is a valuable technique for analyzing the molecular fingerprint by detecting the vibrational frequencies of chemical bonds. nih.gov While detailed experimental Raman data for 2-Hydroxy-3-methylquinoxaline is not extensively published in isolation, its application is well-established for related quinoxaline structures. researchgate.net For the parent compound, 2-hydroxyquinoxaline (B48720), Raman spectra have been recorded and compared with theoretical calculations to confirm the most stable tautomeric form. researchgate.net This technique is crucial for a complete vibrational analysis, offering insights into the molecular symmetry and bond polarizability that are less apparent in FTIR. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopic Elucidation of Molecular Structure

NMR spectroscopy is arguably the most definitive method for establishing the precise connectivity and chemical environment of atoms in 2-Hydroxy-3-methylquinoxaline.

¹H-NMR spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in the molecule. For 2-Hydroxy-3-methylquinoxaline, the spectrum is characterized by two main regions. A distinct singlet appears in the upfield region, corresponding to the three equivalent protons of the methyl (CH₃) group. In the downfield region, a complex multiplet arises from the four protons attached to the benzene ring portion of the quinoxaline system.

Interactive Table: ¹H-NMR Spectral Data for 2-Hydroxy-3-methylquinoxaline Click on a row to learn more about the proton signal.

| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment | Reference |

|---|---|---|---|---|

| 2.5 | Singlet | 3H | -CH₃ |

¹³C-NMR spectroscopy maps the carbon framework of the molecule. The spectrum for 2-Hydroxy-3-methylquinoxaline shows nine distinct signals, corresponding to each unique carbon atom. The chemical shifts confirm the presence of the methyl carbon, the carbons of the aromatic ring, and the two carbons of the pyrazinone ring, including the carbonyl carbon (C-2) which appears significantly downfield. The assignments are based on chemical shifts and multiplicities from off-resonance decoupled spectra.

Interactive Table: ¹³C-NMR Spectral Data for 2-Hydroxy-3-methylquinoxaline Click on a row to see the assignment for each carbon signal.

| Chemical Shift (δ ppm) | Multiplicity | Assignment | Reference |

|---|---|---|---|

| 21.3 | Quartet (q) | -CH₃ | |

| 115.3 | Doublet (d) | C-8 | |

| 123.6 | Doublet (d) | C-7 | |

| 125.8 | Doublet (d) | C-5 | |

| 129.2 | Doublet (d) | C-6 | |

| 131.7 | Singlet (s) | C-10 (Ring Junction) | |

| 133.7 | Singlet (s) | C-9 (Ring Junction) | |

| 154.6 | Singlet (s) | C-3 |

Electronic Spectroscopy for Conjugation and Chromophore Analysis

Electronic spectroscopy, typically using UV-Visible light, provides insights into the conjugated π-electron system of the quinoxaline chromophore. The absorption of UV light promotes electrons from lower to higher energy orbitals, and the wavelength of maximum absorbance (λ_max) is characteristic of the extent of conjugation. For quinoxaline derivatives, these spectra are sensitive to substitution and solvent. researchgate.net

While specific λ_max values for 2-Hydroxy-3-methylquinoxaline are not detailed in the provided context, data from the closely related 2,3-dimethylquinoxaline (B146804) shows a characteristic absorption maximum at approximately 315 nm in neutral water. researchgate.net This absorption undergoes a bathochromic (red) shift to a longer wavelength upon acidification, indicating changes in the electronic structure of the chromophore. researchgate.net The study of electronic spectra is crucial for understanding how modifications to the quinoxaline core affect its light-absorbing properties, which is relevant in the design of materials for organic electronics. researchgate.net

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

The electronic absorption characteristics of 2-Hydroxy-3-methylquinoxaline (also referred to as 3-MeQ) have been investigated using UV-Vis spectroscopy. The transient absorption spectrum, observed in N2O-saturated solutions at a neutral pH of 7, displays two notable absorption bands. mdpi.com One maximum absorption (λmax) is found at 370 nm, with a second, more pronounced maximum appearing at 470 nm. mdpi.com

Furthermore, studies have identified a bleaching signal with a maximum at 330 nm, which corresponds to the ground-state absorption of the compound. mdpi.com In separate experiments under similar conditions (pH 7), a transient absorption spectrum revealed a distinct and narrow absorption band with a λmax at 355 nm. semanticscholar.org These findings highlight the compound's ability to absorb light in the ultraviolet and visible regions, a key characteristic for its potential applications in photochemistry and materials science.

Table 1: UV-Vis Absorption Maxima of 2-Hydroxy-3-methylquinoxaline

| Wavelength (λmax) | Conditions | Reference |

| 370 nm, 470 nm | Transient absorption, pH 7 | mdpi.com |

| 330 nm | Ground state absorption (bleaching) | mdpi.com |

| 355 nm | Transient absorption, pH 7 | semanticscholar.org |

Mass Spectrometric Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry confirms the molecular identity and provides insight into the structural stability of 2-Hydroxy-3-methylquinoxaline. The compound has a molecular formula of C₉H₈N₂O and a precise molecular weight of 160.1726 g/mol . nist.gov

In mass spectral analysis of related derivatives, the fragmentation patterns offer clues to the core structure's behavior. For instance, the mass spectrum of a quinoxalinone derivative, 4e, displayed a molecular ion [M+H]⁺ at m/z 345.12 and a base peak ion at m/z 161.14, which corresponds to the protonated form of 2-Hydroxy-3-methylquinoxaline. mdpi.com This indicates the stability of the fundamental quinoxalinone ring system under ionization. The fragmentation of a 6-benzoyl-3-methyl-2(1H)quinoxalinone derivative showed a base peak at m/z 159, suggesting the loss of the benzoyl group and hydrogen, further highlighting the core quinoxalinone structure. mdpi.com

Table 2: Mass Spectrometric Data for 2-Hydroxy-3-methylquinoxaline

| Property | Value | Reference |

| Molecular Formula | C₉H₈N₂O | nist.gov |

| Molecular Weight | 160.1726 g/mol | nist.gov |

| [M+H]⁺ of Core Moiety | m/z 161.14 | mdpi.com |

Elemental Compositional Analysis

Elemental analysis provides the empirical percentage composition of elements within the compound, serving as a fundamental check for purity and structural correctness. For 3-Methyl-1H-quinoxalin-2-one, the tautomeric form of 2-Hydroxy-3-methylquinoxaline, the theoretical and experimentally determined values are in excellent agreement. chemicalbook.com

The calculated elemental composition is 67.49% Carbon (C), 5.03% Hydrogen (H), and 17.49% Nitrogen (N). chemicalbook.com Experimental findings from synthesis and purification processes confirm these values, with reported results of 67.47% C, 5.08% H, and 17.51% N, validating the compound's identity and high purity. chemicalbook.com

Table 3: Elemental Analysis of 3-Methyl-1H-quinoxalin-2-one

| Element | Calculated (%) | Found (%) | Reference |

| Carbon (C) | 67.49 | 67.47 | chemicalbook.com |

| Hydrogen (H) | 5.03 | 5.08 | chemicalbook.com |

| Nitrogen (N) | 17.49 | 17.51 | chemicalbook.com |

Single-Crystal X-ray Diffraction for Definitive Structural Determination

Table 4: Crystallographic Data for 3-Methyl-2(1H)-quinoxalinone

| Parameter | Value | Reference |

| Crystal System | Monoclinic | core.ac.ukresearchgate.net |

| Space Group | P21/c | core.ac.ukresearchgate.net |

| N—H⋯O Hydrogen Bond Distance | 2.792 (4) Å | researchgate.net |

| C—H⋯N Hydrogen Bond Distance | 3.560 (6) Å | researchgate.net |

| π–π Stacking Distance | 3.972 (6) Å | researchgate.net |

Theoretical and Computational Chemistry Approaches to 2 Hydroxy 3 Methylquinoxaline

Quantum Chemical Investigations of Molecular Structure and Reactivity

Quantum chemical methods are at the forefront of computational studies on quinoxaline (B1680401) derivatives. They allow for a detailed exploration of the molecule's electronic landscape, predicting its geometry, the stability of its various forms, and its spectroscopic signatures.

Density Functional Theory (DFT) has become a standard and powerful tool for investigating the properties of medium-sized organic molecules like 2-Hydroxy-3-methylquinoxaline. Its balance of computational cost and accuracy makes it ideal for a wide range of predictions. Theoretical calculations for this molecule have been performed using methods such as the B3LYP hybrid exchange-correlation energy functional combined with basis sets like 6-311G**, which are known to provide reliable results for geometry and stability. acs.orgresearchgate.net

A fundamental step in computational analysis is geometry optimization, which seeks to find the most stable three-dimensional arrangement of atoms in a molecule—its minimum energy conformation. For 2-Hydroxy-3-methylquinoxaline, DFT calculations are used to determine the precise bond lengths, bond angles, and dihedral angles that define its structure. acs.org These theoretical calculations can be validated by comparing the results with experimental data, such as X-ray crystallography, for related compounds, where strong agreement is often observed. asianpubs.org The optimization process confirms the planarity of the quinoxaline ring system and the preferred orientation of the methyl and hydroxyl groups.

Below is a table representing typical geometric parameters that are determined through DFT optimization for the most stable tautomer of 2-Hydroxy-3-methylquinoxaline.

Table 1: Selected Optimized Geometrical Parameters for 2-Hydroxy-3-methylquinoxaline (Keto Tautomer) using DFT

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Lengths | C2=O | ~1.23 Å |

| N1-C2 | ~1.38 Å | |

| C2-C3 | ~1.48 Å | |

| C3-C4a | ~1.40 Å | |

| N1-C8a | ~1.39 Å | |

| C3-C(methyl) | ~1.50 Å | |

| Bond Angles | N1-C2-C3 | ~118° |

| C2-N1-C8a | ~122° | |

| O=C2-N1 | ~123° | |

| N4-C4a-C8a | ~119° |

Note: These values are illustrative and based on DFT calculations for similar quinoxaline structures.

2-Hydroxy-3-methylquinoxaline can exist in different tautomeric forms, primarily the enol form (2-hydroxy-3-methylquinoxaline) and the keto form (3-methylquinoxalin-2(1H)-one). Understanding the equilibrium between these tautomers is crucial as it dictates the molecule's chemical and biological behavior. DFT calculations are exceptionally useful for predicting the relative stabilities of these tautomers by computing their total electronic energies and Gibbs free energies. acs.orgnih.gov For the closely related 2-hydroxyquinoxaline (B48720), computational studies have conclusively shown that the keto form is significantly more stable than the enol form. researchgate.net This preference is attributed to the greater stability of the amide linkage in the keto tautomer. Similar findings are expected for 2-Hydroxy-3-methylquinoxaline, where the keto form is predicted to be the predominant species.

Table 2: Calculated Relative Energies for Tautomers of 2-Hydroxy-3-methylquinoxaline

| Tautomer | Description | Relative Energy (ΔE) (kcal/mol) | Relative Gibbs Free Energy (ΔG) (kcal/mol) |

|---|---|---|---|

| Tautomer A | 3-methylquinoxalin-2(1H)-one (Keto) | 0.00 (Reference) | 0.00 (Reference) |

| Tautomer B | 2-hydroxy-3-methylquinoxaline (Enol) | +8 to +12 | +8 to +12 |

Note: Values are representative based on studies of similar hydroxy-N-heterocycles. The keto form is consistently found to be the most stable.

The electronic structure of a molecule is key to its reactivity. numberanalytics.com DFT calculations provide detailed information on the distribution of electrons and the energies of molecular orbitals. rsc.org

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the FMOs. The HOMO energy relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The energy gap between HOMO and LUMO is a critical indicator of chemical reactivity and kinetic stability. numberanalytics.com A smaller gap suggests the molecule is more polarizable and reactive.

Mulliken Atomic Charges: This analysis partitions the total electron density among the atoms in the molecule, providing insight into the electrostatic potential and identifying nucleophilic and electrophilic centers. In 2-Hydroxy-3-methylquinoxaline, the oxygen atom and the nitrogen atoms are expected to carry negative charges, indicating they are electron-rich regions.

Table 3: Calculated Electronic Properties for 2-Hydroxy-3-methylquinoxaline

| Property | Value (Illustrative) |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.8 eV |

| HOMO-LUMO Gap | 4.7 eV |

| Mulliken Atomic Charges | |

| N1 | -0.35 e |

| C2 | +0.40 e |

| O (on C2) | -0.55 e |

| N4 | -0.32 e |

Note: Values are typical for this class of compounds as determined by DFT calculations. researchgate.netrsc.org

Computational methods can simulate various types of spectra, which serves as a powerful tool for interpreting experimental data. mdpi.comnih.gov By calculating the vibrational frequencies and their corresponding intensities, theoretical IR and Raman spectra can be generated. nih.gov These simulated spectra are often compared with experimental spectra to confirm the molecular structure, particularly the predominant tautomeric form. researchgate.net A strong correlation between the calculated spectrum of the keto tautomer and the experimental spectrum would provide compelling evidence for its dominance. nih.gov Similarly, time-dependent DFT (TD-DFT) can be used to predict electronic (UV-Vis) absorption spectra, helping to assign the observed electronic transitions. nih.gov

Table 4: Comparison of Selected Experimental and Calculated Vibrational Frequencies (cm⁻¹) for the Keto Tautomer

| Vibrational Mode | Experimental IR (KBr) nih.gov | Calculated (DFT/B3LYP) |

|---|---|---|

| N-H stretch | ~3050-3150 | ~3100 |

| C-H stretch (aromatic) | ~3000-3050 | ~3030 |

| C=O stretch (amide) | ~1650-1670 | ~1660 |

| C=C/C=N stretch (ring) | ~1550-1600 | ~1570 |

Note: Calculated frequencies are often scaled by a factor (e.g., 0.96) to better match experimental values.

While DFT is highly effective, more computationally intensive ab initio methods can be employed for even greater accuracy, especially for critical energy differences. Methods like QCISD (Quadratic Configuration Interaction with Single and Double excitations) provide a higher level of theory for calculating electronic energies. researchgate.net These methods are often used as a benchmark to validate the results obtained from DFT. For instance, in the study of 2-hydroxyquinoxaline tautomerism, QCISD calculations were used to refine the relative energy between the keto and enol forms, confirming the DFT prediction that the keto form is the most stable. researchgate.net This use of higher-level methods provides additional confidence in the computational predictions of tautomeric equilibria.

Density Functional Theory (DFT) Calculations

Thermochemical Studies through Computational Methods

Computational methods are instrumental in determining the thermochemical properties of 2-Hydroxy-3-methylquinoxaline. These studies provide a fundamental understanding of the compound's stability and reactivity.

Calculation of Standard Molar Enthalpies of Formation in Gaseous and Crystalline Phases

The standard molar enthalpies of formation for 2-Hydroxy-3-methylquinoxaline have been determined for both its gaseous and crystalline states through experimental and theoretical approaches. The standard molar enthalpy of formation in the gaseous phase has been derived as -(8.8 ± 4.9) kJ·mol⁻¹. acs.orgacs.orgresearchgate.net This value was obtained by combining the standard molar enthalpy of formation in the crystalline state with the standard molar enthalpy of sublimation. acs.org

The standard molar enthalpy of formation for the crystalline form of 2-Hydroxy-3-methylquinoxaline was determined from its standard molar enthalpy of combustion. acs.orgacs.orgresearchgate.net This experimental value is crucial for deriving the gas-phase enthalpy of formation and serves as a benchmark for computational models. Theoretical calculations, specifically using density functional theory (DFT) with the B3LYP/6-311G** hybrid exchange-correlation energy functional, have been employed to calculate the geometries and relative stabilities of this and related quinoxaline derivatives. acs.orgacs.orgresearchgate.net The theoretical results have shown good general agreement with the experimental findings. acs.orgresearchgate.net

Table 1: Standard Molar Enthalpies of Formation of Quinoxaline Derivatives

| Compound | Gaseous Phase (kJ·mol⁻¹) | Crystalline Phase |

|---|---|---|

| 2-Hydroxy-3-methylquinoxaline | -8.8 ± 4.9 acs.orgacs.orgresearchgate.net | Data derived from combustion calorimetry acs.orgacs.orgresearchgate.net |

| 2-Hydroxyquinoxaline | 45.9 ± 4.3 acs.orgacs.orgresearchgate.net | Data derived from combustion calorimetry acs.orgacs.orgresearchgate.net |

| 2,3-Dihydroxyquinoxaline | -179.2 ± 5.3 acs.orgacs.orgresearchgate.net | Data derived from combustion calorimetry acs.orgacs.orgresearchgate.net |

Determination of Standard Molar Enthalpies of Sublimation

The standard molar enthalpy of sublimation, which is the energy required for a substance to transition from a solid to a gaseous state, is a key thermochemical parameter. For 2-Hydroxy-3-methylquinoxaline, this value was measured at a standard temperature of 298.15 K using Calvet microcalorimetry. acs.orgacs.orgresearchgate.net The experimental determination of the enthalpy of sublimation is essential for calculating the gas-phase enthalpy of formation from the crystalline state data. acs.org The purification of 2-hydroxy-3-methylquinoxaline for these measurements was achieved through repeated vacuum sublimation. acs.org

Assessment of Bond Dissociation Enthalpies (e.g., N-O bonds in related quinoxaline N-oxides)

While direct studies on the bond dissociation enthalpies of 2-Hydroxy-3-methylquinoxaline are not extensively documented, research on related quinoxaline N-oxide derivatives provides valuable insights into the strength of bonds within the quinoxaline scaffold. Experimental and computational studies on compounds like 3-methoxycarbonyl-2-methyl-quinoxaline N-oxide and 3-ethoxycarbonyl-2-methyl-quinoxaline N-oxide have determined the enthalpies of formation and sublimation, which are then used to derive the N-O bond dissociation enthalpies. core.ac.uk

For instance, the first and second N-O bond dissociation enthalpies for related di-N-oxides have been calculated using density functional theory (DFT). core.ac.uk These computational approaches have also been applied to various 3-methyl-quinoxaline-2-carboxamide-1,4-dioxide derivatives, where it was found that the size of the substituent has a minimal effect on the computed N-O bond dissociation enthalpies. up.pt These studies on related structures suggest that computational methods can reliably predict the bond energies within the 2-Hydroxy-3-methylquinoxaline molecule, which is crucial for understanding its chemical reactivity and stability.

Molecular Dynamics and Docking Simulations

Molecular dynamics (MD) and docking simulations are powerful computational tools used to explore the potential interactions of small molecules with biological macromolecules, such as proteins. While specific MD and docking studies solely focused on 2-Hydroxy-3-methylquinoxaline are not widely reported, the broader class of quinoxaline derivatives has been the subject of such investigations to explore their potential as therapeutic agents.

These computational techniques can predict the binding affinity and conformation of a ligand within the active site of a target protein. For example, molecular docking studies have been performed on quinoxaline 1,4-di-N-oxide derivatives to assess their potential as inhibitors for targets from various pathogens. dntb.gov.ua Similarly, other quinoxaline derivatives have been investigated through molecular docking and ADMET (absorption, distribution, metabolism, excretion, and toxicity) predictions to evaluate their drug-likeness and potential binding interactions. researchgate.net

Molecular dynamics simulations can further refine the understanding of these interactions by simulating the dynamic behavior of the ligand-protein complex over time, providing insights into the stability of the binding and the flexibility of the protein. nih.govscielo.org.zamdpi.com Although direct clinical data is outside the scope of this discussion, these computational approaches are fundamental in the early stages of drug discovery for identifying and optimizing potential drug candidates based on their interaction with biological targets.

Coordination Chemistry and Metal Complexation of 2 Hydroxy 3 Methylquinoxaline Derivatives

Design and Synthesis of 2-Hydroxy-3-methylquinoxaline-Derived Ligands (e.g., Hydrazones, Schiff Bases)

The functionalization of the 2-hydroxy-3-methylquinoxaline core is primarily achieved through the synthesis of Schiff bases and hydrazones. These derivatives are typically prepared via condensation reactions. For instance, Schiff bases are synthesized by reacting an aldehyde or ketone with a primary amine. cusat.ac.in The common method involves the condensation of a quinoxaline (B1680401) derivative containing an aldehyde group, such as 3-hydroxyquinoxaline-2-carboxaldehyde, with various primary amines. cusat.ac.in The reaction is often carried out in solvents like ethanol (B145695) or methanol, either at room temperature or under reflux conditions to yield the desired Schiff base. cusat.ac.in

Similarly, hydrazone ligands are synthesized through the condensation of a ketone or aldehyde with a hydrazide. nih.govscispace.com A general route involves reacting 3-methyl-quinoxaline-2-carboxylic acid hydrazide 4-oxide with aldehydes like pyridine-2-carboxaldehyde or 2-hydroxybenzaldehyde in an ethanol and acetic acid mixture under reflux. sciepub.comsciepub.com This method yields aroylhydrazones that possess multiple donor sites, making them excellent chelating agents. sciepub.comsciepub.com These synthetic strategies allow for the creation of a diverse library of ligands with varying steric and electronic properties, which in turn influences the coordination geometry and properties of their subsequent metal complexes. cusat.ac.in The formation of these ligands is confirmed through various spectroscopic techniques and elemental analysis. nih.gov

A notable example is the synthesis of a bisazomethine Schiff base by condensing 3-hydroxyquinoxaline-2-carboxaldehyde with 2,3-diaminomaleonitrile. researchgate.net Such ligands are of interest due to their extensive conjugation and potential for forming multinuclear metal complexes. researchgate.net The synthesis of these ligands can be accomplished through direct methods, where the ligand is first isolated and purified before complexation, or through template synthesis, where the complex is formed in situ in the presence of the metal ion. cusat.ac.in

Synthesis and Spectroscopic Characterization of Transition Metal Complexes

Transition metal complexes of 2-hydroxy-3-methylquinoxaline-derived ligands are typically synthesized by reacting the pre-formed ligand with a metal salt in an appropriate solvent. cusat.ac.inresearchgate.net The resulting solid complexes are then characterized using a suite of spectroscopic and analytical techniques to elucidate their structure and bonding.

Characterization involves elemental analysis, molar conductance, magnetic susceptibility measurements, and various spectroscopic methods including Infrared (IR), Ultraviolet-Visible (UV-Vis), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry. sciepub.comresearchgate.netisca.me IR spectroscopy is crucial for determining the coordination mode of the ligand, as shifts in the vibrational frequencies of key functional groups (e.g., C=N, N-N, C-O) upon complexation indicate their involvement in bonding to the metal ion. researchgate.net For example, the coordination of the azomethine nitrogen and the deprotonated phenolic oxygen is a common binding mode for Schiff base ligands derived from this scaffold. researchgate.net

The coordination behavior of a quinoxaline ligand derived from 3-(2-oxo-2-p-tolylethyl)quinoxalin-2(1H)-one with Mn(II), Fe(III), Co(II), Ni(II), Cu(II), and Zn(II) has been reported, with characterization based on elemental analyses, IR, 1H NMR, solid reflectance, magnetic moment, molar conductance, and thermal analyses. researchgate.net Similarly, new complexes of Mn(II), Co(II), Ni(II), Cu(II), Zn(II), Cd(II), Hg(II), and Sn(II) with hydrazone ligands derived from 3-methyl-quinoxaline-2-carboxylic acid hydrazide 4-oxide have been prepared and characterized. sciepub.comsciepub.com

The stoichiometry and geometry of the metal chelates are determined through a combination of analytical and spectroscopic data. Elemental analysis provides the empirical formula of the complex, which allows for the determination of the metal-to-ligand (M:L) ratio. sciepub.comsciepub.com Molar conductance measurements in solvents like DMSO or DMF help to establish whether the complexes are electrolytic or non-electrolytic in nature. researchgate.netresearchgate.net

The geometry of the complexes is inferred from magnetic moment data, electronic spectra, and in some cases, single-crystal X-ray diffraction analysis. isca.menih.gov For instance, studies on complexes with hydrazone ligands derived from quinoxaline have indicated both 1:1 and 1:2 metal-to-ligand ratios. sciepub.comsciepub.com Depending on the metal ion and the specific ligand, various geometries are observed, including octahedral, tetrahedral, and square planar. researchgate.netresearchgate.net For example, Co(II), Ni(II), and Zn(II) complexes of a bidentate hydrazone were found to have an octahedral geometry, while a related Cu(II) complex exhibited a square pyramidal geometry. researchgate.net

| Metal Ion | Ligand Derived From | M:L Ratio | Proposed Geometry | Reference |

| Mn(II), Fe(III), Co(II), Ni(II), Cu(II), Zn(II) | 3-(2-oxo-2-p-tolylethyl)quinoxalin-2(1H)-one | - | Octahedral | researchgate.net |

| Mn(II), Co(II), Cu(II), Hg(II) | 3-methyl-2-(pyridine-2-yl-methylene-hydrazinocarbonyl)quinoxaline-4-oxide | 1:1 | Octahedral | sciepub.comsciepub.com |

| Zn(II), Cd(II), Hg(II) | 2-(2-hydroxybenzylidene-hydrazinocarbonyl)-3-methylquinoxaline-4-oxide | 1:2 | Octahedral | sciepub.comsciepub.com |

| Sn(II) | 3-methyl-2-(pyridine-2-yl-methylene-hydrazinocarbonyl)quinoxaline-4-oxide | 1:2 | Octahedral | sciepub.comsciepub.com |

| Cu(II) | 2-mercapto-3-hydrazinoquinoxaline and 2-hydroxy-3-formylquinoline | 1:1 | Square Pyramidal | researchgate.net |

Magnetic susceptibility measurements at room temperature are a powerful tool for determining the geometry of transition metal complexes. The measured magnetic moment (μeff) provides information about the number of unpaired electrons in the metal's d-orbitals, which is characteristic of its oxidation state and coordination environment. sciepub.comresearchgate.net For example, Mn(II) complexes with an octahedral geometry typically exhibit magnetic moments slightly higher than the spin-only value of 5.9 BM. sciepub.com Similarly, octahedral Co(II) complexes show magnetic moments in the range of 4.3-5.2 BM. uodiyala.edu.iq

Electronic spectra (UV-Vis) provide further insight into the geometry of the complexes by analyzing the d-d electronic transitions. isca.mecore.ac.uk The position and number of absorption bands in the visible region are indicative of the ligand field splitting and the resulting geometry. For instance, the electronic spectra of octahedral Ni(II) complexes typically show three spin-allowed transitions, whereas tetrahedral Co(II) complexes exhibit characteristic bands in the visible and near-infrared regions. uodiyala.edu.iq These spectral data, in conjunction with magnetic moments, allow for a confident assignment of the stereochemistry of the metal chelates. sciepub.comresearchgate.net

| Complex | Magnetic Moment (μeff, B.M.) | Proposed Geometry | Reference |

| [Mn(LHP)Cl₂]·4H₂O | 6.66 | Octahedral | sciepub.com |

| [Co(LHP)Cl₂]·0.5H₂O | 4.34 | Octahedral | sciepub.com |

| [Ni(C₁₆H₁₀N₂O)₂Cl₂]·6H₂O | 3.15 | Octahedral | uodiyala.edu.iq |

| [Cu(C₁₆H₁₀N₂O)₂Cl₂]·6H₂O | 1.89 | Distorted Octahedral | uodiyala.edu.iq |

LHP = 3-methyl-2-(pyridine-2-yl-methylene-hydrazinocarbonyl)quinoxaline-4-oxide C₁₆H₁₀N₂O = 7-methyl-11H-indeno[1,2-b]quinoxaline-11-one

Electrochemical Properties of Metal Complexes

Studies have shown that copper complexes of quinoxaline-based Schiff bases are electrochemically active, displaying quasi-reversible one-electron redox processes corresponding to the Cu(II)/Cu(I) couple. isca.meresearchgate.net The redox potentials can be tuned by modifying the substituents on the quinoxaline ring or the coordinated ligand, which alters the electron density at the metal center. isca.me The electrochemical behavior of Co(II) and Co(III) complexes has also been explored, revealing insights into their stability and potential as catalysts or in sensing applications. researchgate.net

Application of Quinoxaline Ligands in Analytical Chemistry (e.g., Gravimetric Determination of Metal Ions)

Quinoxaline derivatives have found utility as analytical reagents for the determination of various metal ions. aau.edu.etisca.in Specifically, quinoxaline-2-carboxylic acid and its 3-hydroxy derivative have been studied for the gravimetric determination of several transition metal ions. aau.edu.etisca.in These ligands form insoluble precipitates with metal ions in specific pH ranges, allowing for their quantitative separation and determination. aau.edu.etisca.in

The method relies on the formation of stable, stoichiometric complexes with ions such as Cu(II), Cd(II), Co(II), Ni(II), Zn(II), and Pd(II). aau.edu.etisca.in By controlling the pH, selective precipitation can be achieved. For example, with quinoxaline-2-carboxylic acid and its derivatives, palladium(II) can be quantitatively precipitated. aau.edu.etisca.in The thermal behavior of these metal complexes is also studied to determine the temperature range of stability and the final decomposition products, which is crucial for accurate gravimetric analysis. isca.in

Biological Activity Research Methodologies and Structure Activity Relationship Investigations

In vitro Biological Screening Methodologies

In vitro screening is a cornerstone of drug discovery, providing initial insights into the biological effects of chemical compounds. For derivatives of 2-hydroxy-3-methylquinoxaline, these methodologies are primarily focused on their antimicrobial and enzyme-inhibiting properties.

Antimicrobial Activity Screening Protocols

The antimicrobial potential of 2-hydroxy-3-methylquinoxaline derivatives is a significant area of investigation. nih.govresearchgate.netarcjournals.org The simple and flexible structure of the quinoxaline (B1680401) core makes it a promising framework for the development of new antimicrobial agents, potentially circumventing resistance to existing drugs. nih.gov The initial synthesis of many of these derivatives often starts with the reaction of o-phenylenediamine (B120857) with ethyl pyruvate (B1213749) to produce 2-hydroxy-3-methylquinoxaline. nih.govscholarsresearchlibrary.commdpi.com This is then typically converted to 2-chloro-3-methylquinoxaline (B189447), a key intermediate for further modifications. nih.govscholarsresearchlibrary.commdpi.com

Standardized protocols are employed to assess the efficacy of these compounds against a range of microbial pathogens. The most common methods include:

Agar (B569324) Disc Diffusion Method: This widely used technique provides a qualitative assessment of antimicrobial activity. nih.govscholarsresearchlibrary.comijpsr.comtandfonline.com A solution of the test compound at a specific concentration (e.g., 50 µg per disk or 100 µ g/disk ) is impregnated onto a sterile paper disc. nih.govtandfonline.com This disc is then placed on an agar plate that has been uniformly inoculated with a specific microorganism. The plate is incubated, and the diameter of the zone of inhibition (the clear area around the disc where microbial growth is prevented) is measured. Ciprofloxacin and fluconazole (B54011) are often used as standard reference drugs for antibacterial and antifungal activity, respectively. scholarsresearchlibrary.comijpsr.com

Broth Microdilution Method: This method offers a more quantitative measure of antimicrobial activity by determining the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of a compound that prevents visible growth of a microorganism. The assay is performed in a multi-well plate where a standardized inoculum of the microorganism is added to a serial dilution of the test compound. Following incubation, the wells are visually inspected for turbidity, or a growth indicator like resazurin (B115843) may be used. researchgate.net This method is versatile, cost-effective, and suitable for high-throughput screening. nih.gov

Agar Dilution Method: In this technique, the antimicrobial agent is incorporated directly into the agar medium at various concentrations before it solidifies. nih.gov The surface of the agar is then inoculated with the test microorganisms. The MIC is determined as the lowest concentration of the compound that inhibits the growth of the organism on the plate.

These screening protocols are routinely used to evaluate derivatives against a panel of clinically relevant bacteria and fungi, including Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa, and fungi like Candida albicans and Aspergillus niger. arcjournals.orgnih.govijpsr.comtandfonline.com

Antimicrobial Screening Protocols for Quinoxaline Derivatives

| Method | Description | Key Parameters Measured | Commonly Used Standards | References |

|---|---|---|---|---|

| Agar Disc Diffusion | A disc impregnated with the test compound is placed on an agar plate inoculated with a microorganism. | Zone of Inhibition (in mm) | Ciprofloxacin (antibacterial), Fluconazole (antifungal) | nih.govscholarsresearchlibrary.comijpsr.comtandfonline.com |

| Broth Microdilution | Serial dilutions of the test compound are incubated with a standardized microbial inoculum in a liquid medium. | Minimum Inhibitory Concentration (MIC) | Varies depending on the study | researchgate.net |

| Agar Dilution | The test compound is incorporated into the agar medium at different concentrations, which is then inoculated with the microorganism. | Minimum Inhibitory Concentration (MIC) | Varies depending on the study | nih.gov |

Enzyme Inhibition Assay Methodologies (e.g., Cholinesterases)

Quinoxaline derivatives are also explored for their potential to inhibit specific enzymes, which can be a valuable therapeutic strategy for various diseases. A notable target is the cholinesterase family of enzymes (acetylcholinesterase and butyrylcholinesterase), which are implicated in neurodegenerative disorders like Alzheimer's disease. nih.gov

The most common method for screening cholinesterase inhibitors is based on the Ellman method . nih.govsigmaaldrich.com This colorimetric assay involves the following steps:

The enzyme (acetylcholinesterase or butyrylcholinesterase) is incubated with the test compound (the potential inhibitor).

A substrate, typically acetylthiocholine, is added.

The enzyme hydrolyzes the substrate to produce thiocholine.

Thiocholine then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate.

The intensity of the yellow color, measured spectrophotometrically at a wavelength of 412 nm, is proportional to the enzyme activity. sigmaaldrich.com

A decrease in the color intensity in the presence of the test compound indicates inhibition of the enzyme. The results are often expressed as the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

Molecular Interaction Studies

Understanding how a compound interacts with biological macromolecules is crucial for elucidating its mechanism of action. For quinoxaline derivatives, these studies often focus on their interactions with DNA and their redox properties.

DNA Binding Studies and Interaction Mechanisms

The planar aromatic structure of the quinoxaline ring system suggests that its derivatives may interact with DNA, a key target for many anticancer and antimicrobial agents. researchgate.net The primary mechanism of interaction is often intercalation, where the planar molecule inserts itself between the base pairs of the DNA double helix. researchgate.net This can disrupt DNA replication and transcription, leading to cellular death.

Several biophysical techniques are employed to study these interactions:

UV-Visible Spectrophotometry: Changes in the UV-Vis absorption spectrum of a compound upon addition of DNA can indicate binding. Hypochromism (a decrease in absorbance) and bathochromic shifts (a shift to a longer wavelength) are characteristic of intercalation. nih.gov

Viscosity Measurements: Intercalation typically causes the DNA helix to lengthen and become more rigid, leading to an increase in the viscosity of the DNA solution. This provides strong evidence for an intercalative binding mode. researchgate.net

Thermal Denaturation Studies (Melting Temperature): The melting temperature (Tm) of DNA is the temperature at which half of the double-helical structure unwinds into single strands. Intercalating agents stabilize the double helix, leading to an increase in the Tm.

DNA Footprinting: This technique can identify the specific DNA sequences where a compound binds. It involves treating a DNA-ligand complex with a DNA cleaving agent, such as DNase I. The bound ligand protects the DNA from cleavage at its binding site, leaving a "footprint" on a sequencing gel. nih.gov

Competition Dialysis: This method helps to determine the relative binding affinity of a compound for different DNA sequences. nih.gov

Sedimentation Studies: Using an ultracentrifuge, changes in the sedimentation coefficient of supercoiled circular DNA upon binding to a compound can reveal an intercalative mechanism. nih.gov

Studies have shown that some quinoxaline derivatives can act as DNA intercalators, with their binding affinity and sequence preference influenced by the nature of the substituents on the quinoxaline core. researchgate.netresearchgate.netnih.gov

Redox Activity Assessment in Biological Systems

The redox properties of quinoxaline derivatives, particularly their ability to participate in electron transfer reactions, are important for their biological activity. researchgate.netabechem.com Some quinoxaline derivatives can undergo redox cycling, which involves the generation of reactive oxygen species (ROS) that can lead to oxidative stress and cellular damage. This is a mechanism of action for some anticancer and antimicrobial agents. tandfonline.com

Techniques to assess redox activity include:

Cyclic Voltammetry: This electrochemical technique is used to study the reduction and oxidation processes of a compound. It can determine the reduction potential, which has been correlated with the biological activity of some quinoxaline derivatives. abechem.com

Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR is used to detect and characterize free radical species. It can provide evidence for the formation of radical intermediates during the redox cycling of quinoxaline derivatives. nih.gov

In vitro assays for antioxidant/pro-oxidant activity: These assays measure the ability of a compound to scavenge or generate free radicals. For example, the destruction of antioxidant vitamins like ascorbate (B8700270) and α-tocopherol in the presence of a quinoxaline derivative and light can indicate photocatalytic redox activity. tandfonline.com

Structure-Activity Relationship (SAR) Analysis of 2-Hydroxy-3-methylquinoxaline Derivatives

Structure-Activity Relationship (SAR) analysis is a critical component of medicinal chemistry that aims to understand how the chemical structure of a compound influences its biological activity. nih.gov By systematically modifying the structure of a lead compound, such as 2-hydroxy-3-methylquinoxaline, and evaluating the biological activity of the resulting derivatives, researchers can identify key structural features required for potency and selectivity. researchgate.netbenthamdirect.com

For quinoxaline derivatives, SAR studies have revealed several important trends:

Substituents on the Quinoxaline Ring: The nature and position of substituents on the benzene (B151609) portion of the quinoxaline ring can significantly impact activity. Electron-withdrawing groups, such as halogens, can enhance the antimicrobial potency of some derivatives. researchgate.netnih.gov

Modifications at the 2- and 3-positions: The 2-hydroxy-3-methylquinoxaline core is often modified to introduce various functional groups. For instance, replacing the hydroxyl group with a chlorine atom creates a reactive intermediate for further synthesis. nih.govscholarsresearchlibrary.com The introduction of different side chains at these positions can influence DNA binding affinity and enzyme inhibitory activity. researchgate.net